molecular formula C19H32N2O3 B3322262 tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate CAS No. 143225-31-4

tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate

Cat. No.: B3322262
CAS No.: 143225-31-4
M. Wt: 336.5 g/mol
InChI Key: NVEPLQDORJSXRO-IRXDYDNUSA-N
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Description

tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate is a chiral carbamate derivative characterized by its (2S,3S) stereochemistry, phenyl group at position 1, hydroxy group at position 3, and isobutylamino substituent at position 3.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPLQDORJSXRO-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of the intermediate:

    • Reagents: An appropriate starting material, such as (2S,3S)-3-hydroxy-1-phenylbutan-2-one.

    • Conditions: The starting material is treated with tert-butyl isocyanate in the presence of a base, like triethylamine. This leads to the formation of the intermediate carbamate.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically involving the hydroxyl group.

  • Reduction: Reductive transformations may target the carbamate or amino groups.

  • Substitution: Functional groups within the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ under mild conditions.

  • Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.

  • Substitution: Conditions vary depending on the specific substituents being introduced or modified, often involving catalysts or specific solvents.

Major Products Formed:

  • Oxidation: Leads to ketone or aldehyde derivatives.

  • Reduction: Produces alcohol or amine derivatives.

  • Substitution: Results in structurally diverse compounds depending on the substituents added.

Scientific Research Applications

In Chemistry:

  • Reagents: Utilized in the synthesis of more complex molecules.

  • Catalysts: Potential use as a ligand in catalytic systems.

In Biology:

  • Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes due to its carbamate structure.

  • Probes: Used in biochemical assays to study enzyme activity.

In Medicine:

  • Pharmacology: Investigated for therapeutic potential, especially in treating neurological disorders due to its ability to interact with specific receptors.

In Industry:

  • Agriculture: Potential use as a precursor for agrochemicals.

  • Materials Science: Explored in the development of novel materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of enzyme activity by forming a covalent bond with the active site, thus blocking substrate access. Additionally, it may modulate receptor functions by binding to specific sites, leading to altered cellular responses.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on stereochemistry, substituents, synthesis, and physicochemical properties.

Diastereomeric Variants

a. tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS 160232-08-6)
  • Stereochemistry : (2S,3R) configuration, differing in the hydroxyl group’s orientation at position 3.
  • Physicochemical Properties : Molecular weight 336.47 g/mol; solubility optimized in DMSO; storage at 2–8°C .
  • Research Use : Available commercially (TCI Chemicals, GLPBIO) with >96% purity, primarily as a synthetic intermediate .
b. (2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate (CAS 1263280-57-4)
  • Stereochemistry: (2S,3R), identical to the above but with minor nomenclature variations.
  • Sensitivity : Labeled as irritant, requiring careful handling .

Key Insight : The (2S,3S) vs. (2S,3R) stereochemistry significantly impacts molecular interactions. For example, β-secretase inhibitors with (2S,3S) configurations in showed enhanced binding affinity compared to diastereomers, highlighting the role of stereochemistry in biological activity .

Substituent-Modified Analogs

a. tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate (CAS 162536-40-5)
  • Substituent: Chloro group at position 4 instead of isobutylamino.
  • Applications : Intermediate in synthesizing bioactive molecules; chloro substituents increase electrophilicity, aiding nucleophilic substitution reactions .
b. tert-Butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate (CAS 1005324-46-8)
  • Substituent : Sulfonamide group with a nitrobenzene moiety.

Physicochemical and Stability Data

Compound Molecular Weight (g/mol) Solubility Storage Conditions Purity Source
Target Compound (2S,3S) 336.47 Not reported Likely 2–8°C >96%* Research use
(2S,3R)-Diastereomer 336.47 DMSO-soluble 2–8°C, dark >96% GLPBIO
Chloro-substituted analog 313.80 Ethanol-soluble RT Not reported CymitQuimica

*Inferred from analogous compounds in .

Biological Activity

tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate, commonly referred to as a carbamate derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H32N2O3
  • Molecular Weight : 336.5 g/mol
  • CAS Number : 160232-08-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects :
    • Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides. It appears to reduce inflammatory responses by modulating cytokine production in astrocytes exposed to Aβ .
  • Antioxidant Activity :
    • The compound has demonstrated some antioxidant properties, potentially contributing to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in neuronal tissues .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

In Vitro Studies

In vitro experiments have shown that the compound can effectively inhibit AChE activity with an IC50 value indicative of its potency. Additionally, it has been observed to decrease the aggregation of Aβ peptides, which is critical in the pathogenesis of Alzheimer's disease.

Activity TypeMeasurementResult
AChE InhibitionIC5015.4 nM
Aβ Aggregation Inhibition% Inhibition at 100 μM85%

In Vivo Studies

In vivo studies involving animal models have further elucidated the compound's effects. For instance, treatment with this compound resulted in a significant reduction in cognitive decline associated with scopolamine-induced memory impairment in rats .

Case Studies

  • Cognitive Enhancement :
    • A study demonstrated that rats treated with this compound showed improved performance in memory tasks compared to controls, suggesting potential applications in cognitive enhancement therapies .
  • Neuroprotection Against Aβ Toxicity :
    • Another investigation highlighted the protective effects of this compound against Aβ-induced toxicity in astrocyte cultures. The treatment led to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, indicating a reduction in neuroinflammation .

Q & A

Q. What are the optimized synthetic routes for tert-butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate, and how is purification achieved?

  • Methodological Answer : The compound is synthesized via stereoselective methods. For example, a related tert-butyl carbamate derivative was prepared using N-Boc-protected amino esters, lithium diisopropylamide (LDA) in tetrahydrofuran (THF), and subsequent reduction with NaBH4 in ethanol. Purification involves flash chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate intermediates, yielding products with >95% purity. Key steps include controlling reaction temperature (-78°C to room temperature) and stoichiometric ratios of reagents like iodomethane for alkylation . Table 1 : Example Reaction Conditions
ReagentSolventTemperatureYield
LDATHF-78°C71%
NaBH₄EtOH0°C → RT85%

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • 1H NMR : Assign peaks using coupling constants (e.g., δ 7.30 ppm for aromatic protons, δ 1.46 ppm for tert-butyl groups) to verify stereochemistry .
  • LRMS-ESI : Confirm molecular weight (e.g., m/z 241 [M+H]+ for intermediates) .
  • X-ray crystallography : Resolve absolute configuration in solid-state studies (e.g., crystal structures of carbamate derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the (2S,3S) positions influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Stereochemistry impacts hydrogen bonding and solubility. For instance, the (2R,3S) diastereomer of a related compound showed reduced BACE2 inhibitory activity compared to the (2S,3R) form due to altered binding pocket interactions . Computational modeling (e.g., molecular docking) and comparative NMR studies of diastereomers can elucidate stereochemical effects .

Q. What mechanisms underlie the compound’s potential as a BACE2 inhibitor, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer :
  • SAR Strategy : Synthesize analogs with modified isobutylamino or phenyl groups. For example, replacing the 4-nitrophenylsulfonamide group () with electron-withdrawing substituents enhances enzyme binding.
  • Assays : Use fluorescence resonance energy transfer (FRET) assays to measure IC₅₀ values against BACE2. A study reported IC₅₀ = 0.8 nM for a structurally similar inhibitor .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, drying solvents over molecular sieves).
  • Data Cross-Validation : Compare NMR chemical shifts with published spectra (e.g., δ 5.20 ppm for hydroxyl protons in vs. δ 5.54 ppm in ). Discrepancies may arise from solvent (CDCl₃ vs. D₂O) or temperature effects.
  • Collaboration : Share raw data via platforms like PubChem to align interpretations .

Q. What strategies are recommended for assessing the environmental impact of this compound given limited ecotoxicity data?

  • Methodological Answer :
  • Read-Across Models : Use data from structurally similar carbamates (e.g., logP = 5.73 predicts bioaccumulation potential) .
  • Microcosm Studies : Evaluate biodegradation in soil/water systems under OECD 301 guidelines.
  • QSAR Tools : Predict toxicity endpoints (e.g., EC₅₀ for Daphnia magna) using software like ECOSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate
Reactant of Route 2
tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate

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